4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic aromatic compound with the chemical formula C5H3BrN4. Studies have reported various methods for its synthesis, including condensation reactions, cyclization processes, and halogenation reactions. []
Research suggests that 4-amino-2-bromopyrimidine-5-carbonitrile might possess various biological activities, making it a subject of interest in medicinal chemistry. Studies have investigated its potential as:
4-Amino-2-bromopyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its molecular formula and a molecular weight of approximately 199.01 g/mol. This compound features a pyrimidine ring substituted with an amino group at the fourth position, a bromine atom at the second position, and a cyano group at the fifth position. Its structural representation can be denoted by the InChI key: CXYLLFGNJJCGHM-UHFFFAOYSA-N, and it has been assigned the CAS number 94741-70-5 .
The compound appears as a white solid and has a melting point of approximately 254°C, indicating its stability under normal conditions. It is classified as hazardous, with potential health risks including toxicity if swallowed, skin irritation, and serious eye irritation .
These reactions are essential for synthesizing pharmaceuticals and agrochemicals where this compound serves as a building block .
Research indicates that 4-Amino-2-bromopyrimidine-5-carbonitrile exhibits significant biological activity. It has been studied for its potential as an antitumor agent and has shown activity against various cancer cell lines. The presence of both the amino and cyano groups enhances its interaction with biological targets, potentially affecting cellular signaling pathways .
Several methods exist for synthesizing 4-Amino-2-bromopyrimidine-5-carbonitrile:
These methods highlight the versatility in synthesizing this compound for research and industrial applications .
4-Amino-2-bromopyrimidine-5-carbonitrile has several notable applications:
Interaction studies involving 4-Amino-2-bromopyrimidine-5-carbonitrile have focused on its binding affinity to various biological targets. These studies reveal that the compound interacts with enzymes and receptors involved in cellular proliferation and apoptosis. Such interactions make it a candidate for further development in cancer therapies .
Several compounds share structural similarities with 4-Amino-2-bromopyrimidine-5-carbonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Score | Unique Features |
---|---|---|---|
4-Amino-6-bromo-2-methylpyrimidine | 1161763-15-0 | 0.69 | Contains an additional methyl group at position 6 |
4-Amino-2-chloropyrimidine | 14765-72-7 | 0.72 | Chlorine substitution instead of bromine |
2-Bromo-4-amino-pyrimidine | 4595-60-2 | 0.80 | Similar structure but lacks cyano group |
6-Bromo-pyrimidin-4-amines | Various | Varies | Different substitution patterns on the pyrimidine ring |
These compounds illustrate variations in substitution patterns that affect their biological activities and chemical reactivity .
Irritant